(2S,3r)-(+)-2-amino-3-methylpent-4-enoic acid
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Overview
Description
(2S,3r)-(+)-2-amino-3-methylpent-4-enoic acid is a chiral amino acid derivative with significant importance in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3r)-(+)-2-amino-3-methylpent-4-enoic acid typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of Garner’s aldehyde as a starting material, followed by a series of reactions including Horner–Wadsworth–Emmons reaction and diastereoselective 1,4-addition of lithium dialkylcuprates . The overall yield of this multi-step synthesis ranges from 52% to 65%.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale enantioselective synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic processes and efficient separation techniques to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(2S,3r)-(+)-2-amino-3-methylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amino alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amino alcohols, oxo compounds, and substituted amino acids.
Scientific Research Applications
(2S,3r)-(+)-2-amino-3-methylpent-4-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: This compound is studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (2S,3r)-(+)-2-amino-3-methylpent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can modulate biochemical pathways by acting as a substrate, inhibitor, or activator, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-amino-3-methylpent-4-enoic acid: A diastereomer with different stereochemistry.
(2S,3R)-3-methylglutamate: Another chiral amino acid derivative with similar structural features.
Uniqueness
(2S,3r)-(+)-2-amino-3-methylpent-4-enoic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties
Biological Activity
(2S,3R)-(+)-2-amino-3-methylpent-4-enoic acid, also known as a derivative of isoleucine, is an amino acid with significant biological activity. This compound has garnered attention due to its unique structural features and its roles in various metabolic pathways. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C6H11NO2, with a molecular weight of approximately 129.16 g/mol. Its structure includes:
- An amino group at position 2.
- A methyl group at position 3.
- A double bond between carbon atoms at positions 4 and 5.
This stereochemistry is crucial as it influences the compound's interactions within biological systems.
1. Precursor in Protein Biosynthesis
This compound serves as a precursor in the biosynthesis of proteins. Its incorporation into peptides is vital for various biological functions, including enzyme activity and structural integrity of proteins.
2. Role in Neurotransmitter Synthesis
Research indicates that this amino acid is involved in the synthesis of neurotransmitters and hormones. This suggests potential implications for neurological function and endocrine signaling.
3. Antioxidant Properties
Studies have shown that this compound may possess antioxidant properties, which help protect cells against oxidative stress. This activity could be beneficial in preventing cellular damage associated with various diseases.
Case Studies and Experimental Evidence
Several studies have explored the biological activity of this compound:
- Antioxidant Activity : In vitro experiments demonstrated that this compound could reduce oxidative stress markers in cellular models. The compound exhibited a dose-dependent effect on scavenging free radicals, suggesting its potential as a therapeutic agent against oxidative damage.
- Binding Affinity Studies : Interaction studies have focused on the binding affinity of this compound to various receptors and enzymes. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to elucidate these interactions.
- Comparative Analysis : A comparative study with structurally similar compounds revealed that variations in stereochemistry significantly affect biological activity. For instance, (2S,3S)-2-amino-3-methylpentanoic acid showed different binding characteristics compared to this compound.
Applications
The unique properties of this compound open avenues for various applications:
Application Area | Description |
---|---|
Pharmaceuticals | Potential use as an antioxidant or neuroprotective agent in drug formulations. |
Nutritional Supplements | May serve as a dietary supplement to enhance protein synthesis and muscle recovery. |
Biotechnology | Utilized in synthetic biology for peptide synthesis and metabolic engineering. |
Properties
Molecular Formula |
C6H11NO2 |
---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(2S,3R)-2-amino-3-methylpent-4-enoic acid |
InChI |
InChI=1S/C6H11NO2/c1-3-4(2)5(7)6(8)9/h3-5H,1,7H2,2H3,(H,8,9)/t4-,5+/m1/s1 |
InChI Key |
RXVINEUKGZXZAV-UHNVWZDZSA-N |
Isomeric SMILES |
C[C@H](C=C)[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C=C)C(C(=O)O)N |
Origin of Product |
United States |
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